molecular formula C12H18O2 B13858417 [5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol

[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol

Cat. No.: B13858417
M. Wt: 194.27 g/mol
InChI Key: UWKFEZFBOXSXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 2-methoxyethyl group and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol typically involves the alkylation of 2,3-dimethylphenol with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are [5-(2-Methoxyethyl)-2,3-dimethylphenyl]aldehyde and [5-(2-Methoxyethyl)-2,3-dimethylphenyl]carboxylic acid.

    Reduction: The major product is [5-(2-Methoxyethyl)-2,3-dimethylphenyl]methane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-(2-(Dimethylamino)ethoxy)ethanol

Uniqueness

[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[5-(2-methoxyethyl)-2,3-dimethylphenyl]methanol

InChI

InChI=1S/C12H18O2/c1-9-6-11(4-5-14-3)7-12(8-13)10(9)2/h6-7,13H,4-5,8H2,1-3H3

InChI Key

UWKFEZFBOXSXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)CO)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.